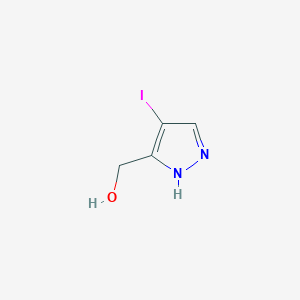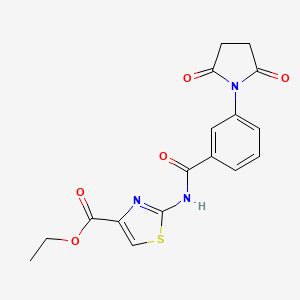
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide, also known as DPN or Diarylpropionitrile, is a chemical compound that belongs to a class of compounds called selective estrogen receptor modulators (SERMs). It is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes.
Mechanism of Action
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to the estrogen receptor and selectively activates or inhibits its activity. It has a higher affinity for the estrogen receptor beta (ERβ) than the estrogen receptor alpha (ERα). When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERβ, it activates the receptor and promotes the transcription of genes that are involved in various physiological and biochemical processes. When N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide binds to ERα, it inhibits the receptor and prevents the transcription of genes that are involved in various physiological and biochemical processes.
Biochemical and Physiological Effects
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, anti-inflammatory effects, and anti-cancer effects. It has also been shown to improve bone density and prevent bone loss in animal models of osteoporosis.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it is a selective estrogen receptor modulator that allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest. One limitation of using N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in lab experiments is that it has a higher affinity for ERβ than ERα, which may limit its usefulness in studying the effects of estrogen on tissues or organs that predominantly express ERα.
Future Directions
There are many future directions for the use of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide in scientific research. One future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the immune system and its potential use as an immunomodulator. Another future direction is to study the effects of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide on the cardiovascular system and its potential use as a cardioprotective agent. Additionally, further research is needed to fully understand the mechanism of action of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide and its potential use in the treatment of various diseases and conditions.
Conclusion
In conclusion, N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is a selective estrogen receptor modulator that is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. Its synthesis method involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide has a higher affinity for ERβ than ERα and has been shown to have a variety of biochemical and physiological effects. While it has advantages and limitations for lab experiments, there are many future directions for its use in scientific research.
Synthesis Methods
The synthesis of N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide involves the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with 3-(4-bromophenyl)propionitrile in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium hydride and propargyl bromide to yield N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide. The purity of the compound can be improved through recrystallization from ethanol.
Scientific Research Applications
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide is used in scientific research applications to study the effects of estrogen on various physiological and biochemical processes. It is a selective estrogen receptor modulator that binds to the estrogen receptor and selectively activates or inhibits its activity. This allows researchers to study the effects of estrogen on specific tissues or organs without affecting other tissues or organs that are not of interest.
properties
IUPAC Name |
N-(2,2-dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-4-13(17)16-14-12-8-6-5-7-11(12)9-10-15(14,2)3/h4-8,14H,1,9-10H2,2-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRVQJFLRGVERL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyl-3,4-dihydro-1H-naphthalen-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)




![2-[4-(Pyridin-4-yloxy)phenyl]acetic acid hydrochloride](/img/structure/B2913023.png)






![3-[1-(2-Phenylethyl)benzimidazol-2-yl]propan-1-ol](/img/structure/B2913033.png)
